2-Chloro-4-methoxy-5-nitrobenzaldehyde
Description
2-Chloro-4-methoxy-5-nitrobenzaldehyde is a substituted benzaldehyde derivative with the molecular formula C₈H₆ClNO₄ and a molecular weight of 215.45 g/mol. Its structure features a benzaldehyde backbone with three substituents: a chlorine atom at position 2, a methoxy group at position 4, and a nitro group at position 5. The electron-withdrawing nitro and chlorine groups, combined with the electron-donating methoxy group, create a unique electronic environment that influences its reactivity and applications. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials .
Properties
Molecular Formula |
C8H6ClNO4 |
|---|---|
Molecular Weight |
215.59 g/mol |
IUPAC Name |
2-chloro-4-methoxy-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8-3-6(9)5(4-11)2-7(8)10(12)13/h2-4H,1H3 |
InChI Key |
DDHZFHTVPGSCLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 2-Chloro-4-methoxy-5-nitrobenzaldehyde with five analogous compounds, highlighting structural, electronic, and functional differences.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Electronic Differences
- Substituent Positions : The position of substituents significantly alters electronic effects. For example, in this compound, the nitro group at position 5 strongly deactivates the ring, whereas 5-Chloro-2-methoxybenzaldehyde lacks this feature, making it more reactive toward electrophilic substitution .
- Functional Groups : Replacing the chlorine in the target compound with an azide (as in 2-Azido-4-methoxy-5-nitrobenzaldehyde) introduces click chemistry compatibility, enabling applications in bioconjugation . The ester group in Methyl 2-chloro-5-methoxy-4-nitrobenzoate reduces carbonyl reactivity, making it suitable as a protecting group .
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